![molecular formula C11H10N4O B14351945 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one CAS No. 90691-76-2](/img/structure/B14351945.png)
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one is a heterocyclic compound that belongs to the class of tetrazines Tetrazines are known for their unique structural properties, which include a six-membered aromatic ring containing four nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one typically involves the reaction of isoquinoline derivatives with tetrazine precursors. One common method involves the cyclization of an appropriate isoquinoline derivative with a tetrazine compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This is often achieved using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals.
Industry: In materials science, the compound is used in the development of photoactive materials and sensors.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence its binding affinity and specificity. These interactions can modulate the activity of biological pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one include other tetrazine derivatives such as:
1,2,4,5-Tetrazine: A simpler tetrazine compound with a similar nitrogen-rich aromatic ring.
3,6-Dithienyltetrazine: A tetrazine derivative with thiophene substituents, used in materials science for its electronic properties.
Arylvinyl Tetrazines: Tetrazine derivatives with aryl and vinyl groups, studied for their photoluminescent properties.
The uniqueness of this compound lies in its specific isoquinoline-tetrazine fusion, which imparts distinct chemical and biological properties compared to other tetrazine derivatives.
Propriétés
Numéro CAS |
90691-76-2 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
1-methyl-2H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one |
InChI |
InChI=1S/C11H10N4O/c1-14-10-6-8-4-2-3-5-9(8)11(16)15(10)13-7-12-14/h2-7H,1H3,(H,12,13) |
Clé InChI |
XSBJHRUJBZCLHI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC3=CC=CC=C3C(=O)N2N=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,5a,6,11,11a-Hexahydro-1,4-epoxynaphtho[2,3-d]oxepin-5(4H)-one](/img/structure/B14351886.png)
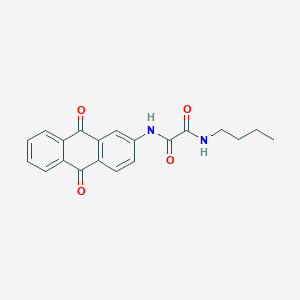

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
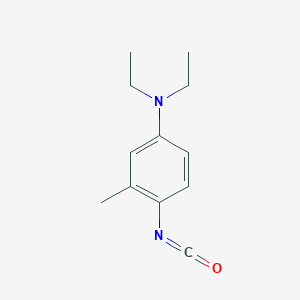
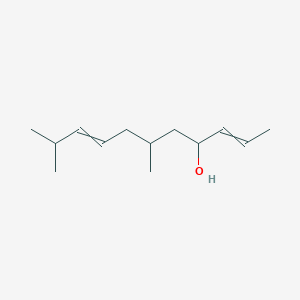

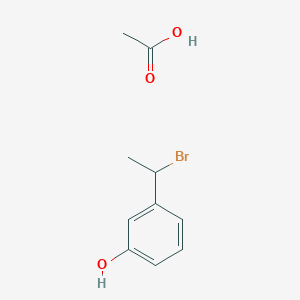
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
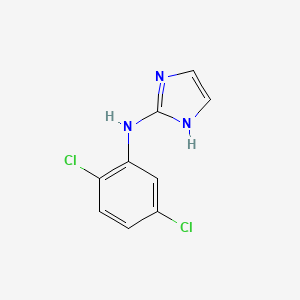
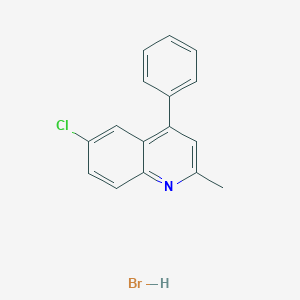
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
